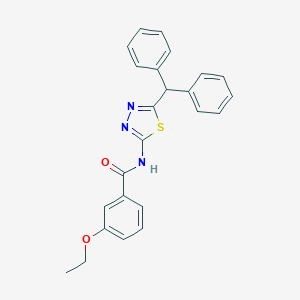![molecular formula C17H18N2O4 B327999 [2-(2-ethoxyanilino)-2-oxoethyl] 2-aminobenzoate](/img/structure/B327999.png)
[2-(2-ethoxyanilino)-2-oxoethyl] 2-aminobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-ethoxyanilino)-2-oxoethyl] 2-aminobenzoate is an organic compound with the molecular formula C17H18N2O4. This compound is known for its unique chemical structure, which includes both an ethoxyphenyl group and an aminobenzoate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-ethoxyanilino)-2-oxoethyl] 2-aminobenzoate typically involves the reaction of 2-aminobenzoic acid with 2-ethoxyaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. The product is typically purified by recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
[2-(2-ethoxyanilino)-2-oxoethyl] 2-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
[2-(2-ethoxyanilino)-2-oxoethyl] 2-aminobenzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
作用機序
The mechanism of action of [2-(2-ethoxyanilino)-2-oxoethyl] 2-aminobenzoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
類似化合物との比較
Similar Compounds
Ethyl 2-aminobenzoate: Similar in structure but lacks the ethoxyphenyl group.
Methyl 2-[(diphenylmethylene)amino]oxy]-2-oxoacetate: Shares some structural similarities but has different functional groups.
2-Aminopyrimidine derivatives: Different core structure but similar biological activities.
Uniqueness
[2-(2-ethoxyanilino)-2-oxoethyl] 2-aminobenzoate is unique due to its combination of an ethoxyphenyl group and an aminobenzoate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
特性
分子式 |
C17H18N2O4 |
|---|---|
分子量 |
314.34 g/mol |
IUPAC名 |
[2-(2-ethoxyanilino)-2-oxoethyl] 2-aminobenzoate |
InChI |
InChI=1S/C17H18N2O4/c1-2-22-15-10-6-5-9-14(15)19-16(20)11-23-17(21)12-7-3-4-8-13(12)18/h3-10H,2,11,18H2,1H3,(H,19,20) |
InChIキー |
NZBASELUKXRYFY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2=CC=CC=C2N |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-iodo-N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B327916.png)
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B327917.png)
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B327920.png)
![10-(3-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B327922.png)
![3-butyl-10-(3,5-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B327927.png)
![3-butyl-10-(3-methylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B327931.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B327932.png)

![(4E)-4-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE](/img/structure/B327934.png)
![4-(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)phenyl3-nitro-4-methylbenzenesulfonate](/img/structure/B327936.png)
![2-{4-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B327939.png)
![2-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B327941.png)
![3-[5-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-furyl]benzoic acid](/img/structure/B327942.png)
![ethyl 2-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327944.png)
